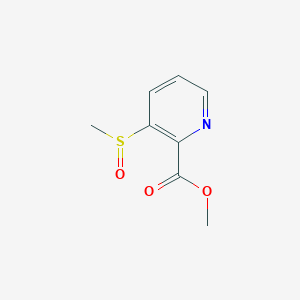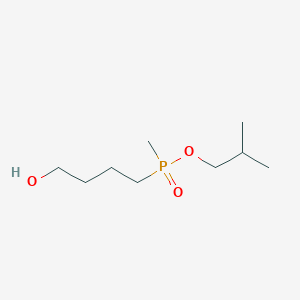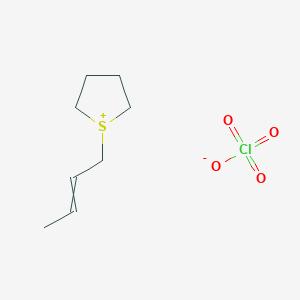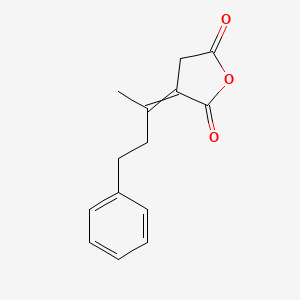
3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione is an organic compound with a unique structure that includes an oxolane ring and a phenylbutan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione typically involves the reaction of 4-phenylbutan-2-one with maleic anhydride under acidic conditions. The reaction proceeds through a condensation mechanism, forming the oxolane ring and introducing the phenylbutan-2-ylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The phenylbutan-2-ylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Phenylbutan-2-yl)oxolane-2,5-dione
- 3-(4-Isopropylphenyl)oxolane-2,5-dione
- 3-(4-Ethylphenyl)oxolane-2,5-dione
Uniqueness
3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
62222-73-5 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(4-phenylbutan-2-ylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C14H14O3/c1-10(12-9-13(15)17-14(12)16)7-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
APBRHPFYTQYUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(=O)OC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


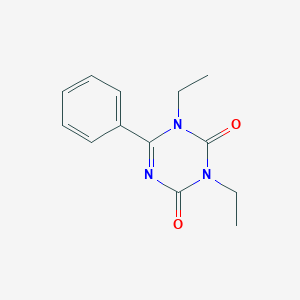
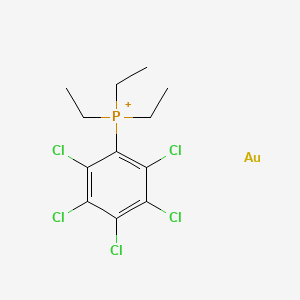
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
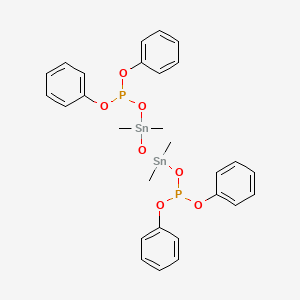
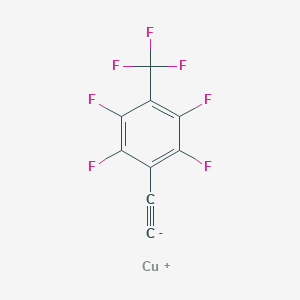
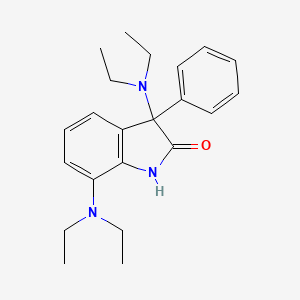
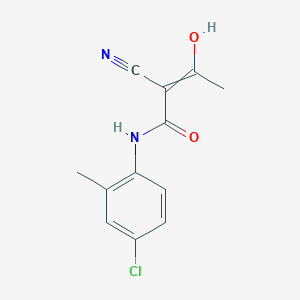
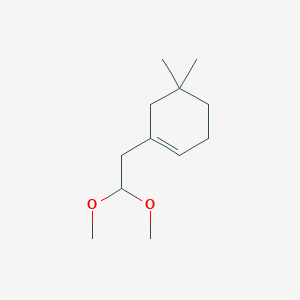

![4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran](/img/structure/B14545858.png)
